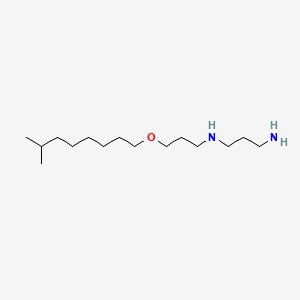
Pyridine, 2,6-bis(trimethylstannyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis(trimethylstannyl)pyridine is an organotin compound with the molecular formula C11H21NSn2 and a molecular weight of 404.71 g/mol . This compound features a pyridine ring substituted at the 2 and 6 positions with trimethylstannyl groups. It is used in various fields, including organic synthesis and materials science, due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
2,6-Bis(trimethylstannyl)pyridine can be synthesized through the reaction of 2,6-dibromopyridine with hexamethylditin in the presence of a palladium catalyst . The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 2,6-bis(trimethylstannyl)pyridine are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .
化学反应分析
Types of Reactions
2,6-Bis(trimethylstannyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl groups can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It participates in Stille coupling reactions, where the trimethylstannyl groups react with halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Nucleophiles: Employed in substitution reactions to replace the trimethylstannyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, in Stille coupling reactions, the products are typically biaryl compounds .
科学研究应用
2,6-Bis(trimethylstannyl)pyridine has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of metallo-supramolecular polymers and other advanced materials.
Catalysis: Acts as a ligand in catalytic systems, enhancing the efficiency of various chemical reactions.
作用机制
相似化合物的比较
Similar Compounds
2,6-Bis(trimethylsilyl)pyridine: Similar in structure but with silicon atoms instead of tin.
2,6-Dibromopyridine: The precursor used in the synthesis of 2,6-bis(trimethylstannyl)pyridine.
Uniqueness
2,6-Bis(trimethylstannyl)pyridine is unique due to the presence of tin atoms, which impart distinct reactivity and coordination properties compared to its silicon analogs . This makes it particularly useful in Stille coupling reactions and other applications where tin’s unique properties are advantageous .
属性
CAS 编号 |
82682-61-9 |
|---|---|
分子式 |
C11H21NSn2 |
分子量 |
404.7 g/mol |
IUPAC 名称 |
trimethyl-(6-trimethylstannylpyridin-2-yl)stannane |
InChI |
InChI=1S/C5H3N.6CH3.2Sn/c1-2-4-6-5-3-1;;;;;;;;/h1-3H;6*1H3;; |
InChI 键 |
VTQSYWBEUSPVKN-UHFFFAOYSA-N |
规范 SMILES |
C[Sn](C)(C)C1=NC(=CC=C1)[Sn](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


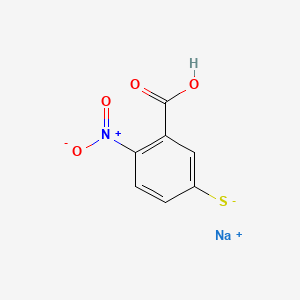
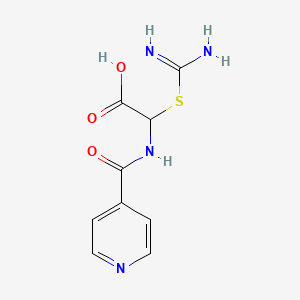
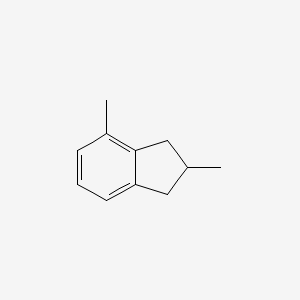
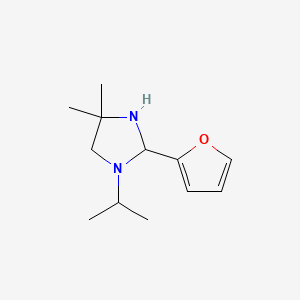
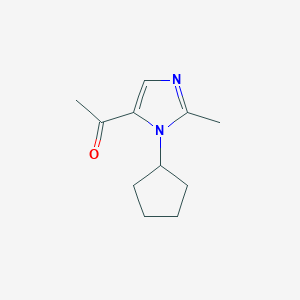
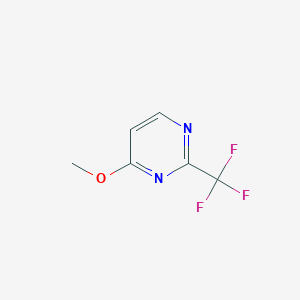
![Tert-butyl 5-acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13941073.png)
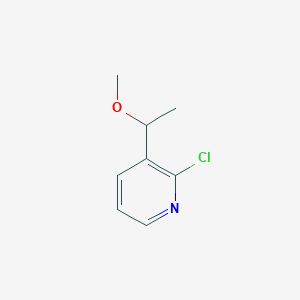

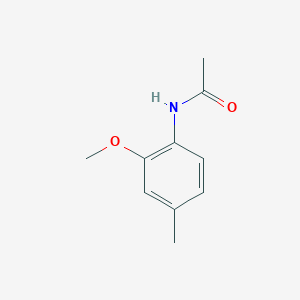
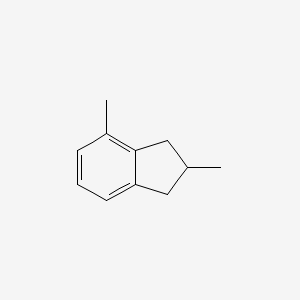
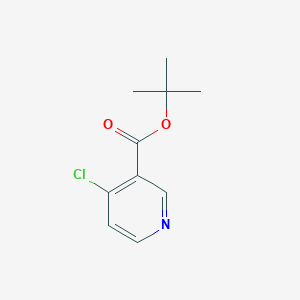
![3,5-Dichloro-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941110.png)
